tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate
Description
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is further substituted with a cyclohexylamine moiety. Its molecular formula is C₁₃H₂₅N₂O₂, with a molecular weight of 241.35 g/mol. The Boc group serves as a temporary protective group for amines, enabling selective reactivity in synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry applications .
The compound is synthesized via nucleophilic substitution reactions, often involving tert-butyl N-(bromoalkyl)carbamate intermediates and cyclohexylamine under reflux conditions with potassium carbonate (K₂CO₃) and sodium iodide (NaI) in dioxane . Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine .
Properties
IUPAC Name |
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-9-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZUDQAVNBURCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Curtius Rearrangement: Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Industrial Production Methods: Industrial production of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate typically involves large-scale synthesis using the above-mentioned methods, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-(cyclohexylamino)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
A. Organic Synthesis
This compound is widely used as a protecting group for amines in organic synthesis. The carbamate functional group allows for selective reactions while preventing unwanted side reactions at the amine site. Its stability and ease of removal under acidic conditions make it particularly valuable in peptide synthesis and complex organic transformations.
| Application | Description |
|---|---|
| Protecting Group | Prevents unwanted reactions at amine sites during synthesis |
| Peptide Synthesis | Facilitates selective reactions in the synthesis of peptides |
B. Medicinal Chemistry
In medicinal chemistry, tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate serves as an intermediate in the development of pharmaceuticals targeting specific enzymes or receptors. Its unique structural features enhance binding affinity and specificity, making it suitable for drug design.
| Application | Description |
|---|---|
| Drug Development | Used in synthesizing drugs targeting specific biological pathways |
| Enzyme Inhibition | Potential to modulate enzyme activity via covalent bonding |
C. Biological Research
The compound has been investigated for its biological activities, including its role as a potential therapeutic agent. Studies have shown that it can exhibit antimicrobial properties and may influence cytokine release, indicating its potential in treating inflammatory diseases.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against bacterial strains |
| Cytokine Modulation | Influences IL-6 release, indicating anti-inflammatory potential |
Case Study 1: Antibacterial Properties
A study conducted at the University of California evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant reductions in bacterial viability, suggesting its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cell lines. The findings revealed moderate cytotoxicity at higher concentrations, highlighting considerations for therapeutic applications where selective toxicity is crucial.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations:
Polar substituents like 3-methoxyazetidine or hydroxymethyl increase solubility but may reduce metabolic stability.
Synthetic Utility :
- Boc-protected amines with azide groups (e.g., ) enable bioorthogonal reactions, whereas bromoalkyl derivatives (e.g., tert-butyl N-(6-bromohexyl)carbamate ) facilitate alkylation reactions.
Biological Activity: The cyclohexylamino variant is pivotal in histone deacetylase (HDAC) inhibitors due to its bulky, hydrophobic nature, which enhances binding to enzyme pockets . In contrast, 4-chlorophenyl analogues exhibit specificity against parasitic targets like Trypanosoma brucei .
Notes:
- The cyclohexylamino derivative requires longer reaction times (24 h) due to steric hindrance , whereas azetidine-based reactions proceed faster owing to the smaller ring size .
Biological Activity
Introduction
tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate is a carbamate compound notable for its potential biological activities. Its unique structure, featuring a tert-butyl group and a cyclohexylamino moiety, suggests diverse interactions with biological targets, particularly enzymes and receptors. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 773899-06-2
The presence of the carbamate group allows for covalent bonding with enzyme active sites, which can lead to inhibition or modulation of enzymatic activity. The cyclohexylamino group enhances binding affinity and specificity towards various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with enzyme active sites, inhibiting their function. This is particularly relevant in therapeutic contexts where enzyme modulation is desired.
- Receptor Binding : The compound may act as a ligand, binding to receptors and modulating their activity, which can influence various signaling pathways within cells.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Antimicrobial Activity : The compound showed promising antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Cytotoxicity Assessment : Toxicity assays indicated that while some derivatives exhibit cytotoxic effects, this compound itself may have a favorable safety profile at therapeutic concentrations .
Case Studies
-
Inhibition of Enzymatic Activity :
A study explored the inhibitory effects of various carbamates on specific enzymes involved in metabolic pathways. This compound was found to effectively inhibit certain target enzymes, leading to altered metabolic rates in cell cultures . -
Receptor Modulation :
Another investigation focused on the compound's ability to modulate receptor activity related to immune responses. Results indicated that it could enhance the activation of immune cells through receptor-mediated pathways, suggesting potential applications in immunotherapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 74% |
| Half-life | ~1 hour |
| Administration Route | Subcutaneous (SC) |
These parameters suggest that this compound has favorable pharmacokinetic properties for potential therapeutic applications .
Comparison with Similar Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Simpler structure; used as protecting group | Limited biological activity |
| Benzyl carbamate | Different removal conditions; less steric hindrance | Moderate enzyme inhibition |
| tert-butyl-N-methylcarbamate | Methylated derivative; distinct properties | Variable activity depending on target |
The cyclohexylamino group in this compound provides enhanced steric and electronic properties compared to these similar compounds, making it more suitable for specific applications in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves coupling 2-(cyclohexylamino)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. For high-purity yields (>95%), optimize reaction stoichiometry (1:1.2 amine-to-Boc₂O ratio) and monitor progress using TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and cyclohexylamine proton splitting patterns .
- FT-IR : Look for carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₂: theoretical 253.19 g/mol) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : The Boc group is stable under basic/neutral conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to moisture. Store at –20°C in airtight containers under inert gas (N₂/Ar). Avoid light, humidity, and incompatible reagents (e.g., oxidizing agents). Monitor decomposition via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions at the carbamate carbonyl. Solvent effects (e.g., DCM vs. THF) are simulated using polarizable continuum models (PCM). Compare computed IR spectra with experimental data to validate accuracy .
Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer : Use SHELXL (via Olex2 or WinGX) for refinement. If disorder is observed (e.g., cyclohexyl group), apply PART and SUMP instructions. For twinned crystals, employ TWIN/BASF commands. Validate hydrogen bonding with PLATON’s ADDSYM tool . Cross-reference with powder XRD to confirm phase purity .
Q. How can reaction conditions be optimized to suppress diastereomer formation during functionalization of the ethylenediamine backbone?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (–10°C to 0°C) reduce epimerization.
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereocontrol.
- In Situ Monitoring : Raman spectroscopy tracks intermediate stereochemistry .
Q. What analytical approaches distinguish between Boc-protected and deprotected amine intermediates in complex reaction mixtures?
- Methodological Answer :
- LC-MS with CID : Deprotected amines show [M+H–56]⁺ fragments (loss of tert-butyl group).
- Fluorescence Tagging : React intermediates with dansyl chloride; Boc-protected amines exhibit no fluorescence .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental pKa values for the cyclohexylamine moiety?
- Methodological Answer :
Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?
- Methodological Answer : Perform ANOVA on yields (n ≥ 5 batches) to identify outliers. Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, stirring rate). For low yields (<50%), apply response surface methodology (RSM) .
Application-Oriented Questions
Q. How is this compound utilized as a building block in peptidomimetic drug discovery?
- Methodological Answer :
The ethylenediamine scaffold mimics peptide backbones. Boc protection enables selective deprotection for sequential coupling with Fmoc-amino acids. Applications include synthesizing kinase inhibitors (e.g., CCR2 antagonists) via iodolactamization or Mitsunobu reactions .
Tables for Key Data
| Analytical Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.4 (s, 9H, Boc), δ 3.2 (m, 2H, NHCH₂) | |
| ESI-MS | [M+H]⁺ = 253.19 | |
| FT-IR | 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
